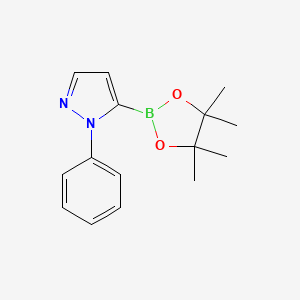![molecular formula C9H6F2O4 B1457151 Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate CAS No. 773873-95-3](/img/structure/B1457151.png)
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
Vue d'ensemble
Description
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the CAS Number: 773873-95-3 . It has a molecular weight of 216.14 and its IUPAC name is methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F2O4/c1-13-8(12)5-2-3-6-7(4-5)15-9(10,11)14-6/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a predicted density of 1.47±0.1 g/cm3 and a predicted boiling point of 227.4±40.0 °C .Applications De Recherche Scientifique
Application 1: Palladium-Catalyzed Direct Arylations
- Summary of the Application : This research involves the use of palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes. The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds such as Lumacaftor .
- Methods of Application : The reactivity of 5-bromo-2,2-difluoro-1,3-benzodioxole in direct arylation is described in the scheme 6 . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Dioxole Functionalized Metal–Organic Frameworks
- Summary of the Application : The research involves the synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs). The combination of benzo [d] [1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn (II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material .
- Methods of Application : The synthesis involves the combination of benzo [d] [1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn (II) under solvothermal conditions .
- Results or Outcomes : The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies. MOF-1-dioxole reveals that the dioxole group binds to the Zn (II) ions, while there is no such binding in IRMOF-1-dioxole or BMOF-2-dioxole, hence preserving the parent topology of these frameworks .
Application 3: Synthesis of Organic Compounds and Drugs
- Summary of the Application : This compound is used in the synthesis of various organic compounds and drugs .
- Methods of Application : The specific methods of application would depend on the particular organic compound or drug being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process, but the use of this compound could potentially lead to the creation of new pharmaceuticals .
Application 4: Coatings, Dyes, and Surface Treatments
- Summary of the Application : This compound can also be used in coatings, dyes, and surface treatments .
- Methods of Application : The compound could be incorporated into a coating or dye formulation, or used in a surface treatment process .
- Results or Outcomes : The use of this compound in these applications could result in improved material properties, such as increased durability or enhanced color .
Application 5: Precursor in Organic Synthesis
- Summary of the Application : 5-Bromo-2,2-difluoro-1,3-benzodioxole, a similar compound, is used as a precursor in organic synthesis .
- Methods of Application : It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
- Results or Outcomes : This compound serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Application 6: Synthesis of Various Organic Compounds and Drugs
- Summary of the Application : This compound is used in the synthesis of various organic compounds and drugs .
- Methods of Application : The specific methods of application would depend on the particular organic compound or drug being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process, but the use of this compound could potentially lead to the creation of new pharmaceuticals .
Application 7: Coatings, Dyes, and Surface Treatments
- Summary of the Application : This compound can also be used in coatings, dyes, and surface treatments .
- Methods of Application : The compound could be incorporated into a coating or dye formulation, or used in a surface treatment process .
- Results or Outcomes : The use of this compound in these applications could result in improved material properties, such as increased durability or enhanced color .
Application 8: Precursor in Organic Synthesis
- Summary of the Application : 5-Bromo-2,2-difluoro-1,3-benzodioxole, a similar compound, is used as a precursor in organic synthesis .
- Methods of Application : It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
- Results or Outcomes : This compound serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Safety And Hazards
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is classified with the signal word “Warning” under the Globally Harmonized System (GHS) . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 .
Propriétés
IUPAC Name |
methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-13-8(12)5-2-3-6-7(4-5)15-9(10,11)14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEOSTSAKCEVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731053 | |
| Record name | Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate | |
CAS RN |
773873-95-3 | |
| Record name | 2,2-Difluorobenzodioxole-5-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)

![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)




![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)


![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)

![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)